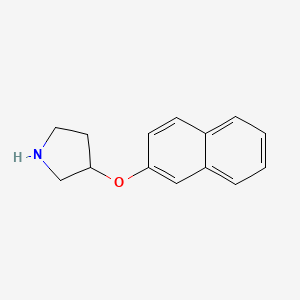
2-Naphthyl 3-pyrrolidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl 3-pyrrolidinyl ether is an organic compound characterized by the presence of a naphthalene ring and a pyrrolidine ring connected through an ether linkage. This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 3-pyrrolidinyl ether typically involves the reaction of 2-naphthol with pyrrolidine under basic conditions. A common method includes dissolving 2-naphthol and pyrrolidine in ethanol, followed by the addition of a base such as sodium hydroxide. The mixture is then refluxed until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 3-pyrrolidinyl ether undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The ether linkage allows for nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
2-Naphthyl 3-pyrrolidinyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether involves its role as a nucleophile. It engages with electrophiles, such as carbonyl compounds, to form new chemical bonds. This interaction is facilitated by the electron-rich nature of the naphthalene ring and the basicity of the pyrrolidine ring . The compound’s ability to form stable intermediates makes it valuable in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl 3-pyrrolidinyl ether hydrochloride: A hydrochloride salt form of the compound, which is more soluble in water and polar organic solvents.
3-(Naphthalen-2-yloxy)pyrrolidine: Another ether derivative with similar structural features.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a pyrrolidine ring, which provides distinct reactivity and stability. This makes it particularly useful in organic synthesis for forming new chemical bonds and creating complex molecules.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine |
InChI |
InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14/h1-6,9,14-15H,7-8,10H2 |
InChI Key |
NHCDFQLVPQHUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


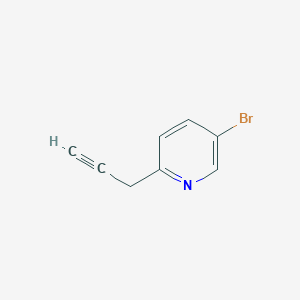

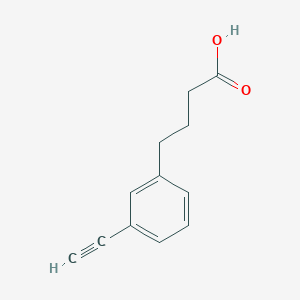

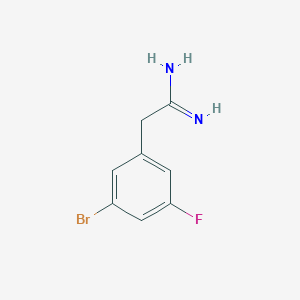
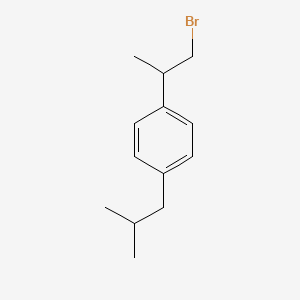
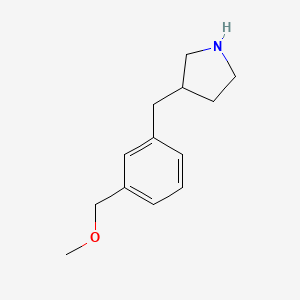
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
